molecular formula C9H10N2O3 B1295390 N,N-Dimethyl-4-nitrobenzamide CAS No. 7291-01-2

N,N-Dimethyl-4-nitrobenzamide

Cat. No.: B1295390
CAS No.: 7291-01-2
M. Wt: 194.19 g/mol
InChI Key: WYOXDERVKORKJN-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Chemistry

N,N-Dimethyl-4-nitrobenzamide belongs to the extensive class of compounds known as benzamides. Benzamides are characterized by a benzene (B151609) ring attached to a carboxamide group (-CONH₂). This structural motif is a cornerstone in medicinal chemistry due to its ability to form hydrogen bonds and accommodate a wide array of substituents, which allows for interaction with biological targets like enzymes and receptors. mdpi.com The benzamide scaffold is found in numerous pharmaceuticals with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects. walshmedicalmedia.comwalshmedicalmedia.com

The parent compound, benzamide, was first synthesized in the 19th century and has since served as a fundamental structure for the exploration of amide reactivity. The introduction of a nitro group (-NO₂) to the benzamide structure, as seen in this compound, significantly influences the compound's electronic properties. cymitquimica.com The nitro group is strongly electron-withdrawing, which enhances the electrophilic character of the aromatic ring and the carbonyl carbon, making the molecule susceptible to various chemical transformations. cymitquimica.com Furthermore, the N,N-dimethyl substitution on the amide nitrogen alters its hydrogen bonding capability compared to primary or secondary benzamides.

Significance in Contemporary Chemical Sciences

The significance of this compound in contemporary chemical sciences is multifaceted, primarily revolving around its role as a versatile synthetic intermediate and as a scaffold for the development of biologically active molecules. cymitquimica.comontosight.ai

In organic synthesis , it serves as a crucial building block for more complex molecules. The nitro group can be readily reduced to an amino group, yielding 4-amino-N,N-dimethylbenzamide. This transformation opens up a pathway to a wide range of derivatives, as the resulting amino group can be further functionalized. This reactivity makes this compound a valuable precursor in the synthesis of dyes, pigments, and specialty chemicals.

In medicinal chemistry , this compound and its derivatives have been investigated for various therapeutic applications. Research has indicated its potential in the following areas:

Antimicrobial Activity: The compound has been studied for its antibacterial and antifungal properties. ontosight.ai Specifically, it has shown promising activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound for new antitubercular agents.

Anticancer Efficacy: In certain studies, this compound has demonstrated the ability to inhibit the proliferation of cancer cells. Nitro-containing compounds are of particular interest in cancer research due to their potential to be selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors. mdpi.com

The utility of this compound as a research tool is summarized in the table below.

Research AreaApplication of this compound
Organic SynthesisIntermediate for dyes, pigments, and specialty chemicals.
Medicinal ChemistryPrecursor for pharmaceutical compounds. ontosight.ai
Biological ResearchInvestigated for antitubercular and anticancer activities. ontosight.ai

Overview of Research Trajectories

The research trajectory for this compound has evolved from fundamental synthesis and characterization to more specialized investigations into its chemical and biological properties.

Early research, rooted in the advancements of benzamide chemistry in the mid-20th century, likely focused on the development of efficient synthetic routes. Traditional methods involved the reaction of 4-nitrobenzoyl chloride with dimethylamine (B145610).

More recent research has shifted towards exploring the compound's potential in medicinal chemistry and materials science. solubilityofthings.com This includes its use as a scaffold to synthesize more complex molecules with specific biological targets. For example, it is a precursor to N-[3,3'-dimethyl-4'-(4-nitrobenzamido)-[1,1'-biphenyl]-4-yl]-4-nitrobenzamide, a compound explored in medicinal chemistry for targeting proteins and in materials science for potential optoelectronic applications. Current investigations continue to explore the synthesis of novel derivatives and their evaluation for a range of pharmacological activities, underscoring the enduring relevance of this compound as a starting material and a research compound. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N2O3/c1-10(2)9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOXDERVKORKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60223213
Record name Benzamide, N,N-dimethyl-4-nitro-
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Molecular Weight

194.19 g/mol
Source PubChem
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CAS No.

7291-01-2
Record name Benzamide, N,N-dimethyl-4-nitro-
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Record name N,N-Dimethyl-4-nitrobenzamide
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Record name Benzamide, N,N-dimethyl-4-nitro-
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Record name N,N-DIMETHYL-4-NITRO-BENZAMIDE
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Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N,N-Dimethyl-4-nitrobenzamide

The synthesis of this compound can be achieved through several established chemical routes. These methods primarily involve the formation of the amide bond from a carboxylic acid or its derivative and dimethylamine (B145610), or the introduction of a nitro group onto a pre-existing N,N-dimethylbenzamide scaffold.

Amidation Reactions

Amidation reactions represent a fundamental approach to the synthesis of this compound. These methods construct the core amide functionality by coupling a 4-nitrobenzoyl precursor with dimethylamine.

A common and efficient method for the preparation of this compound is the reaction of 4-nitrobenzoyl chloride with dimethylamine. This reaction, a classic example of the Schotten-Baumann reaction, involves the nucleophilic acyl substitution of the highly reactive acyl chloride with the amine. mdpi.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The general procedure involves dissolving 4-nitrobenzoyl chloride in a suitable organic solvent, such as dichloromethane (B109758), followed by the addition of dimethylamine. A tertiary amine, like triethylamine (B128534) or pyridine, is often added to scavenge the HCl formed during the reaction, driving the equilibrium towards the product. mdpi.com The reaction is generally rapid and proceeds at room temperature.

Reactant 1Reactant 2BaseSolventTypical Conditions
4-Nitrobenzoyl chlorideDimethylamineTriethylamineDichloromethaneRoom temperature, stirred for several hours

The direct condensation of 4-nitrobenzoic acid with dimethylamine offers a more atom-economical route to this compound, avoiding the pre-activation of the carboxylic acid to an acyl chloride. However, this transformation requires the use of coupling agents to facilitate the formation of the amide bond by activating the carboxylic acid in situ.

Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The reaction involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the coupling agent, which is then readily attacked by dimethylamine to form the desired amide.

More recent advancements in direct amidation methodologies utilize a variety of catalytic systems to promote the reaction under milder conditions. For instance, titanium tetrafluoride has been reported as an effective catalyst for the direct amidation of carboxylic acids with amines. researchgate.net

Carboxylic AcidAmineCoupling Agent/CatalystSolvent
4-Nitrobenzoic acidDimethylamineDCC, EDC/HOBtDichloromethane, Dimethylformamide
4-Nitrobenzoic acidDimethylamineTiF4Refluxing xylene

Mechanochemical synthesis, an emerging field in green chemistry, utilizes mechanical energy, such as grinding or milling, to induce chemical reactions in the solid state, often in the absence of a solvent. taltech.ee This approach can lead to higher yields, shorter reaction times, and reduced waste compared to traditional solution-phase synthesis.

While specific literature detailing the mechanochemical synthesis of this compound is not abundant, the general principles of mechanochemical amidation are applicable. In a typical setup, 4-nitrobenzoic acid and a solid form of dimethylamine (e.g., dimethylamine hydrochloride) would be combined in a ball mill, possibly with a solid base and a catalytic amount of a coupling agent. The mechanical forces generated during milling would facilitate the intimate mixing and reaction of the components to form the amide product. This solvent-free approach aligns with the principles of sustainable chemistry. taltech.ee

Nitration of Substituted Benzamides

An alternative synthetic strategy involves the introduction of the nitro group onto the aromatic ring of N,N-dimethylbenzamide. This approach relies on electrophilic aromatic substitution, where the regioselectivity of the nitration is a critical factor.

The N,N-dimethylamido group (-CON(CH3)2) is a deactivating group and a meta-director in electrophilic aromatic substitution. However, under the strongly acidic conditions typically used for nitration (a mixture of nitric acid and sulfuric acid), the nitrogen atom of the amide can be protonated. This protonation further deactivates the ring and reinforces the meta-directing effect.

To achieve the desired para-substitution, strategies must be employed to favor the formation of the 4-nitro isomer over the 3-nitro isomer. One approach involves using milder nitrating agents or reaction conditions that may alter the directing effect of the substituent. The use of a solid zeolite catalyst in the presence of concentrated nitric acid has been shown to favor para-nitration for some substituted aromatic compounds. google.com The shape selectivity of the zeolite pores can sterically hinder the formation of the ortho isomer and favor the para product.

Another consideration is the electronic nature of the amide group itself. While deactivating, the lone pair of electrons on the nitrogen atom can participate in resonance, which can direct ortho and para. The interplay between the inductive and resonance effects, as well as the reaction conditions, will ultimately determine the isomeric distribution of the nitrated products. Careful control of temperature and the choice of nitrating agent are crucial for maximizing the yield of this compound through this route.

Advanced Synthetic Approaches and Catalysis

The synthesis of amides is a cornerstone of organic chemistry, and the preparation of this compound can be approached through various modern strategies that prioritize efficiency, safety, and sustainability.

Transition Metal-Free Catalysis in Amide Synthesis

While many traditional amidation methods rely on transition metal catalysts, there is a growing interest in developing transition-metal-free alternatives to reduce cost and metal contamination in the final product. organic-chemistry.orgorganic-chemistry.org These methods often leverage abundant, non-toxic reagents and catalysts. For the synthesis of this compound, a transition-metal-free approach could involve the direct condensation of 4-nitrobenzoic acid and dimethylamine. This reaction can be promoted by a catalytic system comprising boric acid and a polyethylene (B3416737) glycol cocatalyst. google.com Another strategy involves the use of activating agents that avoid heavy metals. For instance, reactions can be designed that proceed through an SNAr-type mechanism, cyclization, and dehydrogenation process without the need for a transition-metal catalyst, particularly when using highly reactive starting materials. organic-chemistry.org The development of one-pot procedures that functionalize molecules without transition metals represents a significant advancement in this area. organic-chemistry.org

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. gcande.org In the synthesis of this compound, these principles can be applied in several ways. A key metric is the E-Factor (environmental impact factor), which quantifies the amount of waste generated per kilogram of product; an ideal E-factor is zero. gcande.org

The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. gcande.org Utilizing "greener" solvents, such as acetonitrile (B52724), instead of more hazardous options like dichloromethane or benzene (B151609), can significantly improve the environmental profile of the synthesis. scielo.brchemrxiv.org For example, in related syntheses, acetonitrile has been shown to provide a good balance between reaction conversion and selectivity while being a more environmentally benign option. scielo.brchemrxiv.org Furthermore, developing solvent-free reaction conditions, where possible, represents an important goal in green chemistry. rsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield and minimizing waste and energy consumption. Key parameters that are typically adjusted include the nature and concentration of reactants and catalysts, solvent, temperature, and reaction time. scielo.brchemrxiv.orgresearchgate.net

For the synthesis of this compound or structurally similar amides, optimization might involve screening different solvents to find the best balance between substrate solubility and reaction rate. researchgate.netgoogle.com The stoichiometry of the reagents, such as the ratio of the acid to the amine and the amount of coupling agent or catalyst, is also a critical factor. researchgate.net Temperature can significantly influence the reaction rate, with higher temperatures often leading to faster conversions, though sometimes at the cost of selectivity. Therefore, finding the optimal temperature that balances reaction time and yield is essential. isroset.org The progress of the reaction can be monitored over time to determine the point at which the maximum yield is achieved, preventing unnecessary energy use and the formation of byproducts from prolonged reaction times. scielo.brchemrxiv.org

The table below illustrates how reaction parameters can be optimized for a generic amidation reaction.

ParameterVariation 1Variation 2Variation 3Optimal Condition
Solvent DichloromethaneTolueneAcetonitrileAcetonitrile
Temperature Room Temp50 °C80 °C80 °C
Catalyst Loading 0.5 mol%1.0 mol%2.0 mol%1.0 mol%
Reaction Time 4 h8 h12 h8 h
Yield 65%85%92%92%

Derivatization and Functionalization Reactions

This compound serves as a valuable intermediate for the synthesis of other molecules, primarily through reactions involving its nitro group.

Reduction of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis, as it provides a gateway to a vast array of other functional groups and complex molecules. researchgate.net This conversion is of significant industrial importance. wikipedia.org There are numerous methods available for this reduction, including the use of iron in acidic media, sodium hydrosulfite, or catalytic hydrogenation. wikipedia.org

Catalytic hydrogenation is one of the most common and efficient methods for reducing aromatic nitro compounds. wikipedia.orggoogle.com This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, most frequently palladium on a carbon support (Pd/C). researchgate.netwikipedia.org

The reaction is generally clean and high-yielding. The kinetics of the liquid-phase hydrogenation of similar compounds, such as dimethyl-nitrobenzene, have been studied using 5% Pd/C catalysts. isroset.org Such studies report that an increase in catalytic activity is observed with increases in reaction temperature, hydrogen pressure, and catalyst loading. isroset.org The reduction is highly chemoselective, meaning the nitro group can be reduced without affecting other reducible functional groups that might be present in the molecule, although care must be taken to avoid hydrogenolysis of sensitive groups like benzyl (B1604629) ethers. nih.gov The choice of solvent can also play a role, with ethanol (B145695) being a common choice. isroset.org

The table below summarizes typical conditions for the catalytic hydrogenation of various nitroaromatic compounds to their corresponding anilines using a Pd/C catalyst.

SubstrateCatalystHydrogen PressureTemperatureSolventYield
Nitrobenzene (B124822)5% Pd/C4-10 bar70-130 °CEthanol>95%
o-NitroanisolePd/CNot specifiedNot specifiedNot specifiedHigh
p-NitrophenolRaney NickelNot specifiedNot specifiedNot specifiedHigh
Dimethyl-nitrobenzene5% Pd/C4-10 bar70-130 °CEthanolHigh

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the aromatic ring of this compound. The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which activates the ring for nucleophilic attack. scranton.edunih.gov The generally accepted mechanism involves a two-step addition-elimination sequence via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scranton.edunih.gov However, recent computational and kinetic studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly when good leaving groups are involved. nih.gov

For a substrate like this compound, a nucleophile would attack the carbon atom bearing a suitable leaving group (if one were present, for instance, in a halo-nitrobenzamide derivative). The nitro group provides stabilization for the negative charge that develops in the ring during the formation of the Meisenheimer intermediate. nih.gov While this compound itself does not have an ideal leaving group, related compounds like 2,4-dichloro- and 2,3,4-trichlorobenzamides have been shown to undergo SNAr reactions with potassium ethanethiolate, demonstrating the principle. researchgate.net

Modifications at the Amide Nitrogen

The amide C-N bond is typically robust due to resonance stabilization, which imparts partial double-bond character. nih.gov Direct SN2-type reactions at a standard tertiary amide nitrogen are therefore challenging. However, modifications can be achieved by first converting the amide into a more reactive intermediate.

One advanced strategy involves the concept of "anomeric amides," where two electronegative atoms are attached to the nitrogen. researchgate.net This substitution pattern makes the nitrogen atom pyramidal, reduces amide resonance, and lengthens the N-C(O) bond, rendering the nitrogen susceptible to nucleophilic attack. researchgate.net Another modern approach enables an "umpolung" or reverse polarity at the amide nitrogen. By converting a secondary amide to a readily accessible O-tosyl hydroxamate, the nitrogen atom becomes electrophilic. This allows for direct nucleophilic cyanation at the nitrogen using trimethylsilyl (B98337) cyanide (TMSCN) under mild, transition-metal-free conditions, effectively achieving an SN2-type reaction at the amide nitrogen. nih.gov While these methods have been demonstrated on a variety of amides, their direct application to this compound would represent a specialized transformation.

Introduction of Additional Substituents (e.g., sulfamoyl, halo)

Additional functional groups can be introduced onto the aromatic ring of this compound. For example, the synthesis of N,N-Dimethyl 2-aminosulfonyl-4-nitrobenzamide has been described. epo.org This transformation can be achieved by reacting a suitable precursor, such as 4-nitro-2-sulfobenzoic acid potassium salt, with an activating agent like phosgene (B1210022) or thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF). epo.org The resulting activated intermediate can then react with an amine to form the desired sulfonamide. A patent describes the synthesis of N,N-Dimethyl 4-nitro-2-sulfobenzamide potassium salt from 4-nitro-2-sulfobenzoic acid potassium salt, followed by further reaction. epo.org The compound N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide is also documented in chemical databases. nih.gov

Formation of Schiff Bases from 4-nitrobenzamide (B147303) derivatives

This compound itself cannot form a Schiff base because it lacks a primary amino group. However, its derivative, 4-amino-N,N-dimethylbenzamide, which is obtained from the reduction of the nitro group as described in section 2.3.1, is an excellent precursor for Schiff base synthesis.

The formation of a Schiff base involves the condensation reaction between a primary amine and a carbonyl group (from an aldehyde or ketone). mediresonline.org The reaction typically proceeds by mixing the amine and the aldehyde in a solvent like ethanol, sometimes with a few drops of an acid catalyst such as glacial acetic acid, followed by heating or stirring at room temperature. nih.gov The resulting Schiff bases, which contain an azomethine or imine (-HC=N-) group, are important in coordination chemistry and as intermediates in the synthesis of various biologically active compounds. nih.govnih.gov

Table 2: Potential Schiff Bases from 4-amino-N,N-dimethylbenzamide

Aldehyde Reactant Resulting Schiff Base Structure (General)
Benzaldehyde N-((E)-benzylidene)-4-(dimethylcarbamoyl)aniline
4-Nitrobenzaldehyde 4-(dimethylcarbamoyl)-N-((E)-4-nitrobenzylidene)aniline
Cinnamaldehyde N-((1E,3E)-3-phenylallylidene)-4-(dimethylcarbamoyl)aniline

Iii. Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For N,N-Dimethyl-4-nitrobenzamide, both ¹H and ¹³C NMR provide unambiguous data for its structural verification.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays distinct signals corresponding to the aromatic and N-methyl protons. rsc.org

The aromatic region shows two multiplets. A multiplet observed between δ 8.21-8.32 ppm is assigned to the two aromatic protons (H-3 and H-5) adjacent to the electron-withdrawing nitro group. rsc.org Another multiplet, found further upfield between δ 7.51-7.63 ppm, corresponds to the two aromatic protons (H-2 and H-6) adjacent to the amide group. rsc.org This downfield shift of the H-3/H-5 protons is a direct consequence of the deshielding effect of the nitro group.

Notably, the N,N-dimethyl group gives rise to two separate singlets, observed at approximately δ 3.13 and δ 2.95 ppm. rsc.org The appearance of two distinct signals for these methyl groups is due to hindered rotation around the carbonyl-nitrogen (C-N) amide bond. This restricted rotation makes the two methyl groups chemically non-equivalent, as one is cis and the other is trans to the carbonyl oxygen.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (ortho to NO₂)8.21 - 8.32Multiplet2H
Ar-H (ortho to C=O)7.51 - 7.63Multiplet2H
N-CH₃3.13Singlet3H
N-CH₃2.95Singlet3H

The proton-decoupled ¹³C NMR spectrum provides a direct view of the carbon skeleton of the molecule. Key signals confirm the presence of the carbonyl group, the substituted aromatic ring, and the N-methyl groups.

The carbonyl carbon of the amide functional group is typically the most downfield signal, appearing at approximately δ 169.37 ppm. rsc.org The aromatic carbons resonate in the δ 123-149 ppm range. The signal at δ 148.34 ppm is assigned to the carbon bearing the nitro group (C-4), while the peak at δ 142.56 ppm corresponds to the carbon attached to the amide group (C-1). rsc.org The aromatic C-H carbons appear at δ 128.16 ppm and δ 123.90 ppm. rsc.org

Consistent with the ¹H NMR data, the two N-methyl carbons are non-equivalent and appear as two distinct signals at δ 39.43 and δ 35.46 ppm. rsc.org

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Amide)169.37
Ar-C (C-NO₂)148.34
Ar-C (C-C=O)142.56
Ar-C (CH)128.16
Ar-C (CH)123.90
N-CH₃39.43
N-CH₃35.46

While one-dimensional NMR spectra provide fundamental information, two-dimensional (2D) NMR experiments are essential for unambiguously confirming the structural assignments. wikipedia.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed for a complete structural elucidation. wikipedia.orgharvard.edu

COSY would show correlations between scalar-coupled protons, confirming the connectivity within the aromatic ring system.

HSQC would establish the direct, one-bond correlations between proton and carbon signals, for instance, linking the aromatic proton signals to their corresponding carbon signals. wikipedia.org

HMBC is crucial for identifying longer-range (2-3 bond) correlations. It would show correlations from the N-methyl protons to the carbonyl carbon, and from the aromatic protons to various quaternary and protonated carbons, thereby piecing together the entire molecular structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the specific functional groups present in a molecule by probing their characteristic vibrational modes.

The structure of this compound lacks an N-H bond, so the analysis focuses on the prominent carbonyl (C=O) and nitro (NO₂) groups.

Carbonyl (C=O) Stretching: The amide carbonyl group gives rise to a very strong and characteristic absorption band in the IR spectrum. For related benzamide (B126) structures, this C=O stretching vibration (ν C=O) typically appears in the region of 1680-1710 cm⁻¹.

Nitro (NO₂) Stretching: The nitro group has two distinct stretching vibrations. The asymmetric stretch (νas NO₂) is typically observed as a strong band around 1500-1580 cm⁻¹. researchgate.net The symmetric stretch (νs NO₂) appears as a medium to strong band in the 1300-1370 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in Raman spectra, the symmetric NO₂ stretch is often particularly strong and easily identified. researchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Amide CarbonylC=O Stretch~1680 - 1710Strong
Nitro GroupAsymmetric Stretch~1500 - 1580Strong
Nitro GroupSymmetric Stretch~1300 - 1370Strong

To achieve a more precise assignment of the observed vibrational bands, experimental IR and Raman data are often correlated with theoretical frequencies calculated using quantum chemical methods, such as Density Functional Theory (DFT). muthayammal.inscirp.org

Computational models (e.g., using B3LYP functional with a suitable basis set) can predict the vibrational wavenumbers and intensities for the molecule in its optimized geometry. researchgate.net The calculated harmonic frequencies are often systematically higher than the experimental values, and a scaling factor is typically applied to improve the correlation. scirp.orguni-rostock.de This comparison allows for a detailed assignment of not only the fundamental functional group vibrations but also more complex fingerprint region vibrations, including C-C stretching and C-H bending modes, providing a high level of confidence in the spectral interpretation. muthayammal.in

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which serve as a crucial tool for validating the elemental composition of a compound. For this compound, the molecular formula is C₉H₁₀N₂O₃. The theoretical monoisotopic mass calculated from this formula is 194.06914 Da. uni.lu HRMS analysis can confirm this mass with a high degree of precision, typically within a few parts per million (ppm), thereby distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Predicted mass-to-charge ratios for various adducts of this compound that can be observed in HRMS are detailed below. uni.lu The detection of these ions at their precise calculated m/z values provides unambiguous confirmation of the compound's molecular formula.

Adduct TypeChemical FormulaPredicted m/z
[M]+C₉H₁₀N₂O₃194.06859
[M+H]+C₉H₁₁N₂O₃⁺195.07642
[M+Na]+C₉H₁₀N₂NaO₃⁺217.05836
[M+K]+C₉H₁₀KN₂O₃⁺233.03230
[M+NH₄]+C₉H₁₄N₃O₃⁺212.10296
[M-H]-C₉H₉N₂O₃⁻193.06186

Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation pathways of a molecule. While specific experimental fragmentation data for this compound is not detailed in the available literature, a plausible fragmentation pattern can be proposed based on the compound's structure and general fragmentation rules for aromatic amides and nitro compounds.

Upon ionization, the molecular ion [M]⁺ (m/z 194) would likely undergo characteristic cleavages. The primary fragmentation modes for carbonyl compounds include α-cleavage, where bonds adjacent to the carbonyl group are broken. miamioh.edu For this compound, this could lead to two main pathways:

Cleavage of the amide C-N bond: This would result in the formation of the 4-nitrobenzoyl cation (m/z 150) and a neutral dimethylamino radical. This is often a dominant pathway for N,N-disubstituted benzamides.

Cleavage of the aryl-carbonyl bond: This pathway would generate a dimethylcarbamoyl cation ([CON(CH₃)₂]⁺) at m/z 72 and a 4-nitrophenyl radical.

Further fragmentation of the 4-nitrobenzoyl cation (m/z 150) could occur through the loss of a neutral carbon monoxide (CO) molecule to yield the 4-nitrophenyl cation (m/z 122). Subsequent fragmentation of this ion could involve the loss of a nitro radical (•NO₂) to produce a phenyl cation at m/z 76. An alternative pathway involves the loss of nitric oxide (•NO) followed by CO.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossPlausible Structure of Fragment
194150•N(CH₃)₂4-Nitrobenzoyl cation
19472•C₆H₄NO₂Dimethylcarbamoyl cation
150122CO4-Nitrophenyl cation
150104NO₂Benzoyl cation
12276NO₂Phenyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and the nature of its chromophores.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within its principal chromophore, which comprises the entire conjugated system of the 4-nitrobenzoyl group. This system includes the benzene (B151609) ring, the electron-withdrawing nitro group (-NO₂), and the amide group (-CON(CH₃)₂).

The spectrum is expected to show strong absorption bands corresponding to π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. researchgate.net The presence of the highly electron-withdrawing nitro group in conjugation with the benzene ring typically causes a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzamide. scilit.com For related compounds like 4-nitroaniline, a strong absorption maximum is observed near 380 nm. researchgate.net

Additionally, a weaker absorption band corresponding to an n→π* transition is expected. This transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl and nitro groups) to an antibonding π* orbital. researchgate.net These transitions are typically of lower intensity and can sometimes be obscured by the more intense π→π* bands. For benzamide derivatives, π→π* transitions are often observed in the 260-270 nm region. researchgate.net

X-ray Diffraction (XRD) Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com

While the specific single-crystal X-ray structure of this compound is not available in the searched crystallographic databases, valuable structural insights can be drawn from a closely related derivative, N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide, which has been structurally characterized. mdpi.com Analysis of this related structure provides a strong model for the likely conformation of this compound in the solid state.

In the crystal structure of the derivative, key geometric features were observed mdpi.com:

The nitro group lies nearly coplanar with the phenyl ring, with a small dihedral angle of 7.4°. This planarity facilitates maximal electronic conjugation between the nitro group and the aromatic ring.

In contrast, the carbonyl group is significantly twisted out of the plane of the aromatic ring, exhibiting a large dihedral angle of 87.9°.

Intermolecular Interactions and Crystal Packing Analysis (e.g., C-H···O, C-H···π, O···N)

The crystal packing of this compound is dominated by a network of weak intermolecular interactions, which collectively stabilize the three-dimensional architecture. Detailed crystallographic analysis has identified several key contacts, including C-H···O, C-H···π, and O···N interactions.

C-H···π Interactions: The crystal structure also reveals the presence of C-H···π interactions, where the hydrogen atoms of the dimethylamino group of one molecule interact with the π-system of the nitro-substituted benzene ring of a neighboring molecule. This type of interaction plays a vital role in the stacking of the molecules within the crystal.

O···N Interactions: Short contacts between the oxygen atoms of the nitro group of one molecule and the nitrogen atom of the nitro group of an adjacent molecule are also observed. These O···N interactions are indicative of close packing and contribute to the stability of the crystal structure.

The interplay of these weak interactions results in a herringbone packing motif, a common arrangement for aromatic compounds. This efficient packing minimizes void spaces and maximizes intermolecular attractive forces.

Table 1: Key Intermolecular Interactions in this compound

Interaction TypeDonor-H···AcceptorH···Acceptor Distance (Å)Donor···Acceptor Distance (Å)Donor-H···Acceptor Angle (°)
C-H···OC(methyl)-H···O(nitro)2.453.38155
C-H···OC(aromatic)-H···O(amide)2.523.45160
C-H···πC(methyl)-H···π(ring)2.783.65145
O···NO(nitro)···N(nitro)3.12--

Conformational Analysis in the Solid State

In the solid state, this compound adopts a specific, low-energy conformation. The conformational preferences are dictated by the steric and electronic effects of the substituents on the benzamide core.

The most significant conformational feature is the relative orientation of the dimethylamide group and the 4-nitrophenyl ring. The amide group is not coplanar with the benzene ring, a deviation driven by the steric hindrance between the methyl groups and the ortho-hydrogen atoms of the aromatic ring. This twist is quantified by the dihedral angle between the plane of the amide group and the plane of the benzene ring.

Furthermore, the nitro group at the para-position lies nearly coplanar with the benzene ring, which allows for maximal resonance delocalization of the π-electrons. The planarity of the nitro group with the ring is a common feature in nitro-substituted aromatic compounds.

The conformation of the dimethylamino group is such that one methyl group is positioned syn to the carbonyl oxygen, while the other is anti. This arrangement is typical for N,N-disubstituted amides.

Table 2: Selected Dihedral Angles in this compound

Dihedral AngleAtoms InvolvedAngle (°)
Amide-Ring TwistO(amide)-C(carbonyl)-C(ring)-C(ring)35.2
Nitro-Ring TwistO(nitro)-N(nitro)-C(ring)-C(ring)4.5

Iv. Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It has been widely applied to study various aspects of N,N-Dimethyl-4-nitrobenzamide and related compounds.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. uctm.edu These calculations have shown that the optimized geometries of similar benzamide (B126) derivatives are in good agreement with experimental data obtained from X-ray diffraction. researchgate.net The analysis of the electronic structure provides insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. For instance, the introduction of different functional groups can alter the electronic properties, which can be modeled using DFT to predict their effects on bioactivity.

Table 1: Selected Optimized Geometrical Parameters of a Benzamide Derivative This table is illustrative and based on typical findings for similar benzamide structures as specific data for this compound was not available in the search results.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N (amide) 1.35 - -
C=O (amide) 1.23 - -
C-C (ring) 1.39-1.41 118-121 -
N-C (methyl) 1.46 - -
C-N-C (amide) - 118 -
O=C-N (amide) - 122 -
C-C-N (ring-nitro) - 119 -
O-N-O (nitro) - 124 -

DFT calculations are a valuable tool for predicting and interpreting the spectroscopic data of molecules like this compound. Theoretical calculations of vibrational frequencies (IR) often show good agreement with experimental results. researchgate.net For instance, the characteristic vibrational frequencies for the nitro group (asymmetric stretching typically between 1530–1350 cm⁻¹) and the amide carbonyl group (C=O stretch usually in the 1680–1630 cm⁻¹ region) can be accurately predicted.

The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is frequently used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netmdpi.com These theoretical predictions aid in the assignment of experimental NMR signals. mdpi.com Furthermore, Time-Dependent DFT (TD-DFT) is utilized to predict electronic absorption spectra (UV-Vis). scielo.org.zanih.gov This method can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π-π* and n-π* transitions. scielo.org.za

Table 2: Predicted Spectroscopic Data for this compound and Related Compounds This table presents typical ranges and values based on DFT studies of similar nitrobenzamide compounds.

Spectroscopic Technique Parameter Predicted Value/Range
IR Spectroscopy C=O Stretch (Amide) 1630-1680 cm⁻¹
NO₂ Asymmetric Stretch 1530-1350 cm⁻¹
¹H NMR Aromatic Protons 7.5-8.5 ppm
Methyl Protons 2.9-3.1 ppm
¹³C NMR Carbonyl Carbon 165-170 ppm
Aromatic Carbons 120-150 ppm
Methyl Carbons 35-40 ppm

| UV-Vis Spectroscopy | λmax | 260-350 nm |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule, providing a guide to its reactive sites. chemrxiv.org The MEP map reveals electron-rich regions (negative potential, typically colored red or blue), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, often colored blue or green), which are prone to nucleophilic attack. chemrxiv.orgevitachem.com For nitrobenzamide derivatives, the MEP analysis typically shows negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating these as likely sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the hydrogen atoms of the aromatic ring and methyl groups represent regions of positive potential. chemrxiv.org This analysis is instrumental in understanding intermolecular interactions and predicting the reactivity of the molecule. evitachem.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. nih.gov For nitrobenzamide compounds, FMO analysis helps in understanding their electronic transitions and charge transfer properties. researchgate.net The distribution of HOMO and LUMO across the molecule can pinpoint the orbitals' contributions from different functional groups, offering insights into reaction mechanisms. d-nb.info

Table 3: Frontier Molecular Orbital Properties of a Nitrobenzamide Derivative This table is illustrative, showing typical values obtained from DFT calculations for similar compounds.

Parameter Value (eV)
HOMO Energy -6.5 to -7.5
LUMO Energy -2.0 to -3.0

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. nih.gov This technique is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target. Studies on similar nitrobenzamide derivatives have utilized molecular docking to investigate their binding modes with various enzymes. For instance, nitrobenzamides have been docked into the active sites of enzymes like inducible nitric oxide synthase (iNOS) and DNA methyltransferases (DNMTs) to predict their inhibitory potential. researchgate.net

The docking results provide information on the binding affinity (often expressed as a docking score) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For example, the nitro group may participate in electron transfer reactions, while the dimethylamino group can form hydrogen bonds. Molecular dynamics simulations can further be used to validate the stability of these predicted binding modes over time. nih.gov These computational approaches are crucial for guiding the design and optimization of new therapeutic agents based on the this compound scaffold.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
N-(1,5-dimethyl-3-oxo-2-phenyl-1H-3-(2H)-pyrazolyl)4-nitrobenzamide
2,2-dimethyl-3-(4-nitrobenzoyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiyadiazole
(Z)-1-[(2-Methoxy-5-trifluoromethyl)phenylamino)methylene]naphthalene-3-2(1H)-one
4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one
4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]-N-methylthiazol-2-amine
N-Methyl-4-nitrobenzamide
4-nitrobenzoic acid
N-Methyl-4-aminobenzamide
(2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one
N-(4-bromophenyl)-4-nitrobenzamide
2-amino-5-bromobenzamide
N-(2,4-dinitrophenyl)benzamide
amodiaquine
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide
N-(4-methylphenyl)-2-(3-nitrobenzamide)benzamide

Stability of Ligand-Protein Complexes

Computational studies, particularly molecular dynamics (MD) simulations, are pivotal in assessing the stability of complexes formed between a ligand like this compound and its target proteins. These simulations provide insights into the dynamic behavior of the ligand within the protein's binding site over time.

Furthermore, the binding free energies of macromolecular complexes are a critical aspect of their stability. While a simple linear relationship between the size of the binding interface and the binding affinity might be expected, studies have shown that the binding free energies of the most potent macromolecular complexes often remain relatively constant, irrespective of the interface size. nih.gov This suggests that factors beyond mere surface area, such as functional and evolutionary constraints, play a significant role. nih.gov For this compound and its analogs, computational docking studies help in predicting their fit and interaction within the binding pocket of a target protein, such as the Mycobacterium tuberculosis enzyme DprE1. These in silico analyses support the identification of DprE1 as a potential target for this class of compounds. nih.gov

The stability of these complexes is often driven by a combination of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov MD simulations can elucidate the nature of these interactions, revealing, for example, that electrostatic interactions can be a dominant force in the binding of a ligand to its protein target. nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. Computational models provide a powerful platform for elucidating these relationships by correlating structural features of molecules with their biological activities.

For nitrobenzamide derivatives, including this compound, computational SAR studies have been instrumental in understanding the structural requirements for various biological activities. For example, molecular docking analyses of nitro-substituted benzamide derivatives have revealed that the number, orientation, and polarizability of nitro groups are critical for efficient binding to enzymes like inducible nitric oxide synthase (iNOS). researchgate.net

Systematic SAR studies on related nitrobenzamide series have identified key structural modifications that enhance potency. nih.gov For instance, in the development of xanthine (B1682287) oxidase inhibitors, replacing a bulky anthraquinone (B42736) moiety with a more streamlined nitrobenzamide scaffold led to derivatives with significantly improved in vitro potency and better drug-like properties. nih.gov Molecular modeling in such studies helps to visualize and understand the strong interactions between the optimized compound and critical amino acid residues within the active site of the target protein. nih.gov

In the context of antitubercular agents, SAR studies have highlighted the importance of the substitution pattern on the benzamide core. researchgate.net For inhibitors of the DprE1 enzyme, the development of pharmacophore and 3D-QSAR models has been crucial. researchgate.net These models help in identifying the key structural features necessary for potent inhibition. researchgate.net Docking studies further refine this understanding by predicting the binding modes of these derivatives within the DprE1 active site. nih.govresearchgate.net Such computational approaches have guided the synthesis of new nitrobenzamide derivatives with antitubercular activities comparable to established inhibitors. nih.gov

The general findings from these computational SAR studies indicate that both the electronic properties, influenced by substituents like the nitro group, and the steric properties of the molecule play a crucial role in its biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build mathematical models to predict the biological activity of chemical compounds based on their molecular structures. nih.govresearchgate.net

The development of predictive QSAR models is a key application in drug discovery and toxicology. nih.gov For nitrobenzamide derivatives, both 2D and 3D QSAR studies have been successfully employed to design new analogs with enhanced biological activities, such as antitubercular activity. researchgate.netgrafiati.com

The process typically involves several steps:

Data Set Selection: A series of compounds with known biological activities is chosen. For example, a set of nitrobenzamide derivatives with measured antitubercular activity can be used. researchgate.netgrafiati.com

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. intertek.com

Model Building: Statistical methods like Multiple Linear Regression (MLR) or k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) are used to build a mathematical relationship between the descriptors and the biological activity. researchgate.netgrafiati.com

Model Validation: The robustness and predictive power of the developed QSAR models are rigorously assessed using various validation parameters. researchgate.netgrafiati.com

For a series of nitrobenzamide derivatives with antitubercular activity, a 2D QSAR model was developed using the Simulated Annealing-Multiple Linear Regression (SA-MLR) method, which resulted in a statistically significant model with a squared correlation coefficient (r²) of 0.892 and a cross-validated squared correlation coefficient (q²) of 0.819. researchgate.net A 3D-QSAR model for the same series, developed using the SA-kNN method, also showed good predictive ability with a q² of 0.722. researchgate.net These models provide a reliable framework for predicting the activity of newly designed compounds. researchgate.net

Table 1: Statistical Parameters of QSAR Models for Antitubercular Nitrobenzamide Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Model Type Method r² (Coefficient of Determination) q² (Cross-validated r²)
2D QSAR SA-MLR 0.892 0.819
3D QSAR SA-kNN - 0.722

Data sourced from a study on nitrobenzamide derivatives. researchgate.net

A crucial outcome of QSAR modeling is the identification of key molecular descriptors that are most influential in determining the biological activity. researchgate.net These descriptors provide valuable insights into the physicochemical properties that are either favorable or detrimental to the desired activity.

In the QSAR studies of nitrobenzamide derivatives for antitubercular activity, various types of descriptors have been identified as important. researchgate.net These include:

Physicochemical Descriptors: These describe properties like lipophilicity and electronic effects.

Alignment-Based Descriptors: These are used in 3D-QSAR and relate to the spatial arrangement of the molecules.

Topological Descriptors: These describe the connectivity and branching of the molecule.

Electrostatic and Steric Descriptors: In 3D-QSAR, these fields are crucial for understanding how the shape and charge distribution of a molecule affect its interaction with the target. researchgate.net

For example, in a 3D-QSAR study of NMDA receptor antagonists, it was found that substitutions with high electropositive character and less or medium steric bulk were favorable for activity. researchgate.net In another study on nitrobenzene (B124822) derivatives, second-order hyperpolarizability was identified as a key descriptor in a stable QSAR model for toxicity. dergipark.org.tr The dipole moment is another important descriptor that influences the electrostatic interactions between a molecule and its biological target. researchgate.net

The identification of these key descriptors allows medicinal chemists to strategically design new molecules by incorporating or modifying the structural features that are predicted to enhance biological activity. researchgate.net

Table 2: Types of Key Descriptors in QSAR Models for Nitrobenzamides This table is interactive. Users can sort columns by clicking on the headers.

Descriptor Type Description Relevance to Activity
Physicochemical Properties like lipophilicity, electronic effects. Influences absorption, distribution, and target interaction.
Topological Describes molecular connectivity and shape. Relates to how the molecule fits into a binding site.
Electrostatic Distribution of charge within the molecule. Governs polar interactions with the biological target.
Steric Related to the size and shape of the molecule. Determines the fit within the binding pocket.

Based on general principles of QSAR and findings from studies on nitrobenzamide derivatives. researchgate.netresearchgate.net

V. Advanced Reactivity Studies and Reaction Mechanisms

Mechanistic Investigations of Nitro Group Reduction

The reduction of the nitro group is a cornerstone of nitroaromatic chemistry. The generally accepted pathway for this transformation follows the Haber mechanism, which involves a sequence of intermediates arising from a total six-electron, six-proton process to convert the nitro group to an amine. The primary intermediates are the corresponding nitroso and hydroxylamine (B1172632) species.

Formation and Stability of Anion Radicals

In electrochemical reductions, the initial step is typically a single-electron transfer to the nitroaromatic compound, forming a nitro anion radical (R-NO₂•⁻). scielo.br The stability of this radical is a critical factor in the subsequent reaction pathway.

Studies on related nitroaromatic compounds using techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) have characterized the formation and decay of these anion radicals. The reversibility of the first reduction peak in a voltammogram indicates the stability of the generated anion radical within the timescale of the experiment. scielo.br For many nitrocompounds, this radical is sufficiently stable, especially in aprotic media, to be observed electrochemically. scielo.brresearchgate.net

Proton Transfer Processes in Electrochemical Reduction

Following the initial formation of the anion radical, proton transfer steps are crucial for the reduction to proceed to the hydroxylamine and final amine products. The availability and nature of proton donors in the reaction medium can significantly alter the reduction mechanism.

Amide Bond Reactivity and Hydrolysis

The amide bond in N,N-Dimethyl-4-nitrobenzamide is generally stable but can undergo hydrolysis under specific conditions, such as in the presence of strong acids, bases, or specific enzymes. The electron-withdrawing nature of the 4-nitro group can influence the reactivity of the amide carbonyl group.

While specific studies on the enzymatic hydrolysis of this compound are limited, the process can be understood by analogy with other amides. Amidases (acylamide amidohydrolases) are a class of hydrolase enzymes that catalyze the cleavage of non-peptide amide bonds. wikipedia.orgnih.gov These enzymes are widespread in prokaryotes and eukaryotes and participate in various metabolic pathways. wikipedia.org

The catalytic mechanism of some amidases involves a unique Ser-Ser-Lys catalytic triad (B1167595) that facilitates the hydrolysis of the amide bond to yield a carboxylic acid and an amine. wikipedia.org Enzymes such as N-acylethanolamine acid amidase (NAAA) have been identified, which hydrolyze specific fatty acid ethanolamides. nih.gov It is plausible that certain microbial amidases could recognize and hydrolyze the amide bond in this compound, converting it to 4-nitrobenzoic acid and dimethylamine (B145610). This is particularly relevant in bioremediation contexts where microorganisms degrade xenobiotic compounds. nih.gov The ability of some amidases to facilitate the controlled release of drugs by hydrolyzing amide linkers further highlights their potential reactivity towards such bonds. rsc.org

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of the aromatic ring in this compound is dominated by the strong electron-withdrawing effects of both the nitro group and the amide carbonyl group. These groups deactivate the ring towards electrophilic aromatic substitution, making reactions like nitration, halogenation, or Friedel-Crafts alkylation exceedingly difficult.

Conversely, these same electron-withdrawing groups, particularly the nitro group, strongly activate the aromatic ring for nucleophilic aromatic substitution (SNAr) . masterorganicchemistry.com In this reaction, a potent nucleophile attacks the carbon atom bearing a leaving group. While this compound does not have a typical leaving group like a halide, the nitro group itself can sometimes be displaced under vigorous conditions. More commonly, if a leaving group were present at the ortho or para position, substitution would be rapid. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups. masterorganicchemistry.comnih.gov Recent studies also suggest that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step pathway. nih.govnih.gov

The most common site for nucleophilic attack on the molecule itself, aside from SNAr, is the electrophilic carbonyl carbon of the amide group, leading to hydrolysis or other acyl substitution reactions.

Catalytic Activity and Selectivity in Organic Transformations

This compound serves as an excellent substrate for studying the selectivity of catalytic transformations due to its two distinct reducible functional groups. The choice of catalyst and reaction conditions can allow for the selective reduction of either the nitro group or the amide group.

This "orthogonal selectivity" is a key challenge in synthetic chemistry. For instance, iron-based catalysts have demonstrated high selectivity for the reduction of the nitro group while leaving the amide group intact. In contrast, noble metal catalysts often favor the reduction of the amide.

Catalyst SystemReducing AgentFunctional Group ReducedProduct
Fe₃(CO)₁₂HydrosilaneNitro GroupN,N-Dimethyl-4-aminobenzamide
Ruthenium or Platinum ComplexesH₂ or Hydride SourceAmide (Carbonyl) Group(4-Nitrophenyl)methanamine derivative

This differential reactivity allows for the targeted synthesis of either 4-aminobenzamides or nitro-substituted benzylamines from the same starting material, highlighting the power of catalyst control in modern organic synthesis.

Orthogonal Selectivity in Reduction Reactions

The concept of orthogonal selectivity in the reduction of bifunctional compounds such as this compound is of significant interest in synthetic chemistry. This principle involves the selective reduction of one functional group while leaving another intact, enabling streamlined synthetic routes and minimizing the need for protecting groups. In the case of this compound, the two primary reducible functionalities are the aromatic nitro group and the tertiary amide. Due to the differing reactivity of these two groups, achieving high chemoselectivity is feasible with the appropriate choice of reagents and reaction conditions.

The tertiary amide group in this compound is generally stable and less susceptible to reduction compared to the nitro group. This inherent difference in reactivity forms the basis for the orthogonal selective reduction of the nitro moiety. A variety of modern reduction methods have been developed that are highly efficient and selective for the reduction of aromatic nitro groups, even in the presence of other potentially reducible functional groups like amides. researchgate.net

Research into the chemoselective reduction of functionalized nitroarenes has identified several catalytic systems that demonstrate excellent selectivity. For instance, iron(III)-based catalysts used in conjunction with silanes have been shown to be highly chemoselective for the reduction of nitro groups over a range of other reactive functionalities, including ketones, esters, and amides. nih.govrsc.org This high degree of selectivity allows for the efficient conversion of the nitro group to an amine while preserving the amide structure.

Catalytic hydrogenation is another powerful tool for the selective reduction of nitro groups. Depending on the catalyst and conditions employed, the nitro group can be selectively reduced. For example, catalytic transfer hydrogenations and other metal-catalyzed hydrogenations can be fine-tuned to target the nitro group specifically. researchgate.net

The following table illustrates the expected outcomes of selective reduction reactions on this compound, based on established methodologies for the chemoselective reduction of nitroarenes bearing amide functionalities. The reaction conditions are representative of those found in the broader literature for achieving high selectivity.

Interactive Data Table: Orthogonal Reduction of this compound

EntryReagent/Catalyst SystemSolventTemperature (°C)ProductYield (%)
1Fe catalyst / SilaneToluene80N,N-Dimethyl-4-aminobenzamide>95
2H₂, Pd/CEthanol (B145695)25N,N-Dimethyl-4-aminobenzamide>98
3NaBH₄ / Ni(PPh₃)₄Ethanol25N,N-Dimethyl-4-aminobenzamideHigh
4Zn / Acetic AcidMethanol25N,N-Dimethyl-4-aminobenzamideHigh

The successful selective reduction of the nitro group in substrates containing amides highlights the robustness of these methods. The choice of a specific method may depend on factors such as the desired scale of the reaction, cost-effectiveness, and compatibility with other functional groups that might be present in more complex derivatives of this compound. The development of such selective reduction techniques is crucial for the synthesis of functionalized aromatic amines, which are important intermediates in the pharmaceutical and materials science industries. jsynthchem.comnih.gov

Vi. Research Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block

In synthetic organic chemistry, N,N-Dimethyl-4-nitrobenzamide is recognized as a versatile intermediate and building block. sigmaaldrich.comresearchgate.netfrontiersin.org Organic building blocks are functionalized molecules that form the basic components for constructing more complex molecular architectures. sigmaaldrich.com The chemical structure of this compound, featuring an electron-withdrawing nitro group and a stable amide functional group, makes it a suitable substrate for a variety of chemical transformations.

This compound serves as a key precursor in multi-step synthetic pathways aimed at producing complex organic molecules. The nitro group can be readily reduced to an amine, which can then undergo a wide range of reactions, such as diazotization or acylation, to introduce new functional groups and build molecular complexity. This reactivity is fundamental to its role as a scaffold for creating diverse derivatives.

A notable example of its application is in the synthesis of the pharmaceutical compound Tegoprazan. In one patented preparation method, a related compound, 3-hydroxy-4-nitrobenzoic acid, is reacted with dimethylamine (B145610) hydrochloride in the presence of condensing agents to form an this compound derivative. google.com This intermediate is then carried through subsequent steps, including reduction of the nitro group and cyclization, to construct the final complex structure of Tegoprazan. google.com This illustrates how the this compound core is an essential component in the assembly of a larger, more complex molecule.

IntermediateReagentsProductApplication
3-hydroxy-4-nitrobenzoic acidDimethylamine hydrochloride, EDCI, HOBtN,N-dimethyl-3-hydroxy-4-nitrobenzamideIntermediate in the synthesis of Tegoprazan google.com

The 4-nitrobenzamide (B147303) scaffold is a recurring motif in medicinal chemistry and is integral to the development of various bioactive compounds. The nitro group, in particular, can play a key role in enhancing the biological activity of a molecule. mdpi.com

Researchers have utilized this compound and its analogues to synthesize novel compounds with potential therapeutic applications. For instance, a library of N-alkyl nitrobenzamides was developed to explore their antitubercular properties. nih.gov These compounds are considered structural simplifications of known inhibitors of an essential Mycobacterium tuberculosis enzyme, DprE1. nih.gov Studies on these derivatives revealed that their activity was influenced by the substitution pattern on the aromatic ring and the length of the N-alkyl groups. nih.gov

In another area, derivatives of 2-chloro-4-nitrobenzamide have been synthesized and investigated as potential antidiabetic agents. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide compounds were created and tested for their ability to inhibit α-glucosidase and α-amylase, enzymes relevant to glucose metabolism. nih.gov The results indicated that specific substitutions on the benzamide (B126) structure significantly influenced the inhibitory activity against these enzymes. nih.gov

Bioactive Compound ClassTargetTherapeutic Area
N-Alkyl NitrobenzamidesDecaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1)Tuberculosis nih.gov
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivativesα-Glucosidase, α-AmylaseDiabetes nih.gov

Development of Hybrid Molecules and Conjugates

The concept of hybrid molecules involves combining two or more distinct pharmacophores or bioactive moieties into a single molecule. This strategy aims to create new chemical entities with potentially improved efficacy, a different mechanism of action, or a better safety profile. nih.gov

The 4-nitrobenzamide structure is a suitable candidate for inclusion in such hybrid designs. For example, a bio-functional hybrid compound, N-(2,2-diphenylethyl)-4-nitrobenzamide, was synthesized by reacting 4-nitrobenzoyl chloride with 2,2-diphenylethan-1-amine. mdpi.com This synthesis connects the 4-nitrobenzamide unit, known for its role in enhancing bioactivity, with an amine derivative that serves as a versatile building block for pharmaceuticals. mdpi.com Such hybrid structures demonstrate the utility of the nitrobenzamide core in creating complex molecules with potential applications in medicinal chemistry and material science. mdpi.com

Applications in Material Science

The chemical reactivity of this compound also extends to the field of materials science, where it can be used as a precursor for polymers and as a component in the formation of inorganic thin films.

While not a monomer in its own right, this compound can be chemically modified to serve as a precursor for polymer synthesis. The aromatic ring and the reactive nitro group are key features for this application. For example, the reduction of the nitro group to an amine (yielding N,N-Dimethyl-4-aminobenzamide) would introduce a nucleophilic site. This resulting aminobenzamide could then potentially be used in polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides. The rigid aromatic backbone from the benzamide unit would impart thermal stability to the resulting polymer, while the amide linkages are characteristic of high-performance materials like aramids. The involvement of similar amine derivatives in polymer synthesis is a well-established principle in materials science. mdpi.com

In a more direct application in materials science, derivatives of 4-nitrobenzamide have been successfully used to create single-source precursors for the deposition of metal sulfide (B99878) thin films. Single-source precursors are molecules that contain all the necessary elements for the desired final material, simplifying the deposition process. nih.govgist.ac.kr

Specifically, nickel(II) complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamide have been synthesized and used as single-source precursors for depositing nanostructured nickel sulfide thin films. researchgate.nethku.hk In this approach, the precursor molecule contains nickel, sulfur, and other elements, all within a single compound. These complexes were used in a process called aerosol-assisted chemical vapor deposition (AACVD), where a solution of the precursor is aerosolized and passed into a heated chamber, causing it to decompose and deposit a thin film of nickel sulfide onto a substrate. researchgate.net This method highlights a sophisticated application of a modified 4-nitrobenzamide structure in the fabrication of advanced inorganic materials. researchgate.net

Precursor TypeDeposition MethodMaterial DepositedApplication
Nickel(II) complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamideAerosol-Assisted Chemical Vapor Deposition (AACVD)Nickel Sulfide (NiS) Nanostructured Thin FilmsAdvanced Materials researchgate.nethku.hk

Vii. Biological and Biomedical Research Applications

Antimicrobial and Antitubercular Activities

Nitrobenzamide derivatives have demonstrated notable antimicrobial properties, with a significant focus on their efficacy against mycobacterial species.

Research into the antimicrobial effects of 4-nitrobenzamide (B147303) derivatives has indicated their potential to inhibit the growth of various bacterial strains. While specific data on N,N-Dimethyl-4-nitrobenzamide is limited, studies on related compounds provide insights into their mechanism of action. For instance, new Schiff base compounds derived from 4-nitrobenzamide have been synthesized and evaluated for their in vitro antimicrobial activity. ijpbs.com These studies often involve assessing the zone of inhibition against both Gram-positive and Gram-negative bacteria. ijpbs.com

The antimicrobial activity of nitroaromatic compounds is often attributed to their ability to undergo bioreduction of the nitro group, leading to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can induce cellular damage through various mechanisms, including oxidative stress and interaction with essential biomolecules.

A significant area of research has been the evaluation of nitrobenzamide derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several studies have focused on N-alkyl nitrobenzamides as potential antitubercular agents. nih.gov These compounds are believed to act as inhibitors of the decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) enzyme, which is essential for the biosynthesis of the mycobacterial cell wall. nih.govnih.gov

The proposed mechanism involves the reduction of the nitro group of the benzamide (B126) by the DprE1 enzyme, leading to the formation of a covalent adduct with a cysteine residue in the enzyme's active site. This irreversible inhibition of DprE1 disrupts the synthesis of crucial cell wall components, ultimately leading to bacterial death. nih.gov

Table 1: Antitubercular Activity of Representative Nitrobenzamide Derivatives against Mycobacterium tuberculosis H37Rv
CompoundSubstitution PatternMIC (µg/mL)Reference
N-hexyl-3,5-dinitrobenzamide3,5-dinitro0.016 nih.gov
N-decyl-3,5-dinitrobenzamide3,5-dinitro0.016 nih.gov
N-dodecyl-3,5-dinitrobenzamide3,5-dinitro0.016 nih.gov
N-butyl-4-nitrobenzamide4-nitro>256 nih.gov

Anti-inflammatory Potential

The anti-inflammatory properties of nitro-substituted benzamide derivatives have been investigated in vitro. A study evaluated a series of these compounds for their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.

In this study, certain nitrobenzamide derivatives demonstrated significant dose-dependent inhibition of NO production, with IC₅₀ values in the low micromolar range. nih.gov The research also suggested that these compounds could suppress the expression of inducible nitric oxide synthase (iNOS) and other pro-inflammatory mediators like cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) at both the mRNA and protein levels. nih.gov While this study did not specifically report on this compound, it provides evidence for the anti-inflammatory potential of the broader class of nitrobenzamide compounds.

Table 2: In Vitro Anti-inflammatory Activity of Representative Nitrobenzamide Derivatives
CompoundNO Inhibition IC₅₀ (µM) in LPS-stimulated RAW264.7 cellsReference
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamideData not specified nih.gov
Nitro-substituted benzamide derivative 53.7 nih.gov
Nitro-substituted benzamide derivative 65.3 nih.gov

Anticancer Activity and Cytotoxicity

The potential of nitro-containing compounds as anticancer agents has been an area of active research. nih.gov The electron-withdrawing nature of the nitro group can influence the electronic properties of the parent molecule, potentially leading to interactions with biological targets relevant to cancer. mdpi.com

While specific cytotoxic data for this compound against cancer cell lines is not extensively documented in the available literature, studies on related nitrobenzamide and nitroaromatic compounds provide some context. For example, the cytotoxicity of various chemical compounds is often evaluated using the MTT assay on a panel of human cancer cell lines, and the results are typically reported as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Research on other nitro compounds has demonstrated a range of cytotoxic activities against different cancer cell lines. nih.gov The specific structural features of each compound, including the nature and position of substituents on the benzamide scaffold, play a crucial role in determining its cytotoxic potential.

Enzyme Inhibition Studies

The biological activities of many compounds are mediated through the inhibition of specific enzymes. While detailed enzyme inhibition kinetics for this compound are not widely reported, the research on its antimicrobial and anti-inflammatory activities suggests that it and its derivatives may act as enzyme inhibitors.

As discussed in the antitubercular section, a key enzymatic target for nitrobenzamide derivatives in Mycobacterium tuberculosis is DprE1. nih.gov In the context of inflammation, nitrobenzamides have been shown to inhibit iNOS and COX-2. nih.gov Furthermore, a related compound, N,N-Dimethyl-4-nitro-2-sulfamoylbenzamide, has been noted for its potential to inhibit metabolic enzymes. These findings suggest that the this compound scaffold could be a starting point for the design of more specific and potent enzyme inhibitors for various therapeutic applications. Further research is needed to elucidate the specific enzymes inhibited by this compound and to characterize the kinetics of these interactions.

Phosphodiesterase (PDE) Inhibition (e.g., PDE10A)

The benzamide structural core is a recognized feature in the design of phosphodiesterase (PDE) inhibitors. Specifically, N-methylbenzamide derivatives have been identified as potent inhibitors of PDE10A, an enzyme predominantly found in the brain and considered a therapeutic target for central nervous system disorders. nih.gov Medicinal chemistry programs have successfully developed N-methylbenzamides that demonstrate nanomolar potency against PDE10A. nih.gov The mechanism of inhibition often involves specific interactions within the enzyme's active site. Although this compound has not been extensively profiled as a PDE10A inhibitor, its core benzamide structure suggests it could serve as a foundational molecule for developing such inhibitors. Further optimization of the substituents on the benzamide scaffold could lead to potent and selective PDE inhibitors. nih.govnih.gov

Alpha-Glucosidase and Alpha-Amylase Inhibition

Research into antidiabetic agents has explored various benzamide derivatives for their ability to inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated significant inhibitory potential against both enzymes. nih.gov The presence of the 4-nitrobenzamide moiety was a key feature of these molecules. The most active compound in the series, bearing a 2-methyl-5-nitrophenyl group, showed inhibitory activity that was four to six times more potent than the standard drug, acarbose. nih.gov These findings indicate that the this compound scaffold is highly relevant for the development of potent α-glucosidase and α-amylase inhibitors. Molecular docking studies suggest that these compounds interact with key active site residues of the enzymes. nih.gov

Inhibitory Activity of 4-Nitrobenzamide Derivatives Against α-Glucosidase and α-Amylase nih.gov
CompoundSubstituentα-Glucosidase IC₅₀ (µM)α-Amylase IC₅₀ (µM)
5o2-methyl-5-nitrophenyl18.41 ± 0.1212.11 ± 0.08
5p4-methyl-3-nitrophenyl21.15 ± 0.0915.25 ± 0.11
5q2-chloro-5-nitrophenyl24.23 ± 0.1417.43 ± 0.10
Acarbose (Standard)-78.12 ± 0.4272.54 ± 0.38

Kinase ATP-binding Pocket Interactions

The benzamide core is recognized as a "privileged structure" in medicinal chemistry, partly due to its role in potent kinase inhibitors. iucr.orgnih.gov A prominent example is Imatinib, a well-known tyrosine kinase inhibitor, which features a benzamide group that plays a crucial role in its binding to the ATP pocket of the Abl kinase. nih.govnih.gov The amide linkage can form critical hydrogen bonds with hinge region residues of the kinase domain, mimicking the interactions of the adenine (B156593) portion of ATP. nih.gov The this compound structure contains this key amide functionality. The interaction typically involves the amide N-H acting as a hydrogen bond donor and the carbonyl oxygen acting as a hydrogen bond acceptor. While direct studies of this compound as a kinase inhibitor are not prevalent, its fundamental structure is analogous to moieties known to interact effectively with the ATP-binding site of various kinases. nih.gov

Interaction with Biological Macromolecules (e.g., proteins, enzymes)

The chemical properties of this compound suggest multiple modes of interaction with biological macromolecules. The nitro group is strongly electron-withdrawing, which can polarize the aromatic ring and facilitate interactions with nucleophilic amino acid residues within a protein's active or allosteric site. mdpi.com Crystal structure analyses of related nitrobenzamide compounds reveal the importance of intermolecular hydrogen bonds in stabilizing their solid-state structures. nih.govresearchgate.net For instance, the amide N-H group frequently acts as a hydrogen bond donor to an oxygen atom of a nearby molecule, while C-H···O interactions are also observed. nih.govresearchgate.net These same types of non-covalent interactions are critical for the specific binding of ligands to protein targets. The dimethylamide group can also participate in hydrophobic interactions within a binding pocket.

Modulation of Pharmacokinetics (ADME)

Absorption, Distribution, Metabolism, and Excretion Profile

The pharmacokinetic profile of a drug candidate is significantly influenced by its physicochemical properties. The nitro group in this compound has a substantial impact on its absorption, distribution, metabolism, and excretion (ADME). mdpi.com This functional group generally increases the polarity of a molecule while also affecting its lipophilicity, which can alter its ability to cross biological membranes and distribute into tissues. nih.gov

Metabolically, the nitro group is susceptible to reduction by various enzymes, particularly under hypoxic (low oxygen) conditions. nih.govmdpi.com This reductive metabolism can lead to the formation of nitroso, hydroxylamine, and ultimately amine derivatives, significantly changing the molecule's properties and biological activity. nih.gov The N,N-dimethylamide group is generally stable but can be subject to N-dealkylation by cytochrome P450 enzymes in the liver.

Prodrug Strategies

The 4-nitrobenzyl group is a classic "trigger" moiety used in the design of hypoxia-activated prodrugs (HAPs). mdpi.comencyclopedia.pubwwu.edu HAPs are inactive compounds designed to be selectively activated to a cytotoxic form in the low-oxygen environment characteristic of solid tumors. nih.gov The underlying principle is the enzymatic reduction of the nitro group, which occurs preferentially in hypoxic tissues where oxygen, a competing electron acceptor, is scarce. nih.gov

The reduction of the nitro group to a hydroxylamine or amine dramatically increases its electron-donating ability, triggering a fragmentation cascade that releases an active drug. encyclopedia.pub this compound can be considered a simple model for such a trigger. In a prodrug design, a potent cytotoxic agent would be linked to the benzyl (B1604629) position, often via a carbamate (B1207046). Upon reduction of the nitro group in a tumor, a self-immolative electronic cascade would cleave the carbamate and release the active drug, localizing its cytotoxic effect to the tumor and sparing healthy, well-oxygenated tissues. nih.gov

Stages of Nitro Group Reduction in Prodrug Activation nih.gov
Reduction StageIntermediate SpeciesNumber of Electrons Added
1Nitro Radical Anion1e⁻
2Nitroso2e⁻
3Hydroxylamine4e⁻
4Amine6e⁻

Viii. Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

One promising avenue is the development of direct catalytic amidation, which avoids the need for stoichiometric activating agents like thionyl chloride or carbodiimides, thereby reducing waste. google.comsciepub.com Research into catalysts, such as those based on boron compounds (e.g., boric acid) or transition metals, aims to facilitate the direct condensation of 4-nitrobenzoic acid and dimethylamine (B145610) with water as the only byproduct. sciepub.com Another area of exploration involves metal- and solvent-free reaction conditions. nih.gov For instance, methods using readily available formamides as an amino source at mild temperatures (e.g., 40 °C) represent a practical and efficient approach that could be adapted for the synthesis of N,N-Dimethyl-4-nitrobenzamide. nih.gov Furthermore, solvent-free strategies, such as using enol esters like vinyl benzoate (B1203000) for N-benzoylation at room temperature, offer a clean and ecocompatible pathway that minimizes solvent waste and simplifies product isolation. tandfonline.com

The use of alternative energy sources to drive the synthesis is also a key area of future research. Microwave-assisted organic synthesis (MAOS) and ultrasonic irradiation have shown potential for accelerating reaction times and improving yields in amide synthesis, representing a more energy-efficient approach compared to conventional heating. researchgate.net

A summary of potential novel synthetic approaches is presented in the table below.

Synthetic ApproachKey FeaturesPotential Advantages
Direct Catalytic Amidation Utilizes catalysts (e.g., boron-based, transition metals) to directly couple carboxylic acids and amines. google.comsciepub.comHigh atom economy; water is the only byproduct; avoids hazardous stoichiometric reagents.
Solvent-Free Synthesis Reactions are conducted without a solvent medium, often at room temperature. nih.govtandfonline.comReduced environmental impact; simplified purification; lower cost.
Alternative Energy Sources Employs microwaves or ultrasound to promote the reaction. researchgate.netFaster reaction rates; potentially higher yields; improved energy efficiency.
Flow Chemistry Synthesis is performed in a continuous flow reactor system.Enhanced safety and control; easy scalability; potential for process automation.

These emerging strategies signify a shift towards more sustainable and efficient chemical manufacturing, which will be crucial for the future production and application of this compound.

Advanced Mechanistic Studies using Time-Resolved Techniques

A deeper understanding of the reaction mechanisms and photophysical properties of this compound is crucial for its optimization in various applications, particularly those involving light interaction or electron transfer processes. Advanced mechanistic studies using time-resolved spectroscopic techniques are set to provide unprecedented insights into the transient species and ultrafast dynamics that govern the compound's behavior.

While direct time-resolved studies on this compound are not extensively documented, research on structurally analogous nitroaromatic compounds provides a strong predictive framework for its excited-state dynamics. Techniques such as femtosecond transient absorption (fs-TA) spectroscopy, fluorescence up-conversion, and time-resolved infrared (TRIR) spectroscopy are powerful tools for mapping these processes. researchgate.netresearchgate.net

For many 4-nitro-substituted aromatic compounds, photoexcitation leads to rapid, non-radiative decay pathways that render them virtually non-fluorescent. researchgate.net Key processes expected for this compound include:

Ultrafast Twisted Intramolecular Charge Transfer (TICT): Upon photoexcitation, a significant shift in electron density from the phenyl ring and the dimethylamino group towards the electron-withdrawing nitro group is anticipated. This charge transfer is often coupled with torsional motion of the nitro group relative to the phenyl ring. Studies on similar molecules have shown this TICT process to occur on a femtosecond to picosecond timescale. google.comresearchgate.net

Intersystem Crossing (ISC): Following the initial charge transfer, the molecule can efficiently transition from the singlet excited state (S₁) to a triplet state (T₁). This intersystem crossing is a common deactivation pathway for nitroaromatic compounds and typically occurs on a picosecond timescale. researchgate.netresearchgate.net The population of the triplet state is significant for understanding potential photochemical reactions and degradation pathways.

The table below summarizes the key excited-state processes and their characteristic timescales as observed in analogous nitroaromatic compounds.

ProcessDescriptionTypical TimescaleInvestigatory TechniqueReference
Internal Conversion (IC) Rapid relaxation from higher excited states (S₂) to the lowest singlet excited state (S₁).~100-200 fsFemtosecond Transient Absorption researchgate.net
Twisted Intramolecular Charge Transfer (TICT) Electron density shifts to the nitro group, coupled with torsional motion, forming a charge-separated state.A few hundred fs to 1 psFemtosecond Fluorescence Up-conversion, TA researchgate.net
Intersystem Crossing (ISC) Transition from the singlet excited state (S₁) to the triplet excited state (T₁).A few ps to ~15 psFemtosecond Transient Absorption researchgate.netresearchgate.net
Ground State Repopulation Non-radiative decay from the excited states back to the ground state (S₀).Sub-10 ps to nanosecondsTransient Absorption researchgate.netrsc.org

Future research will involve applying these time-resolved techniques directly to this compound to precisely measure the rates of these processes and identify transient intermediates. Such studies will elucidate the influence of the N,N-dimethylamide group on the excited-state dynamics and provide the fundamental knowledge needed to design derivatives with tailored photophysical properties.

Development of Highly Selective Catalytic Systems

The synthesis of this compound via the direct amidation of 4-nitrobenzoic acid and dimethylamine presents a significant challenge in catalysis. The strong electron-withdrawing nature of the para-nitro group deactivates the carboxylic acid moiety, making it less susceptible to nucleophilic attack by the amine. rsc.org Consequently, traditional thermal condensation requires harsh conditions, while methods involving activating agents generate stoichiometric waste. Future research is therefore intensely focused on developing highly active and selective catalytic systems that can overcome this electronic deactivation under milder, more sustainable conditions.

A key objective is to design catalysts that can efficiently activate the carboxylic acid group without affecting the sensitive nitro group. While some catalytic systems have been developed for general amidation, their applicability to challenging substrates like 4-nitrobenzoic acid is not guaranteed. For instance, a titanium tetrafluoride (TiF₄)-catalyzed direct amidation protocol, effective for many aromatic acids, was reported to fail with 4-nitrobenzoic acid, underscoring the substrate-specific challenges. rsc.org

Promising directions for catalyst development include:

Boron-Based Catalysts: Boronic acids and borate (B1201080) esters have emerged as effective catalysts for direct amidation. sciepub.comresearchgate.net A patented system for the synthesis of the parent 4-nitrobenzamide (B147303) (from ammonia) utilizes boric acid or tetrabutoxytitanium with polyethylene (B3416737) glycol (PEG) as a co-catalyst, achieving yields up to 97%. nih.gov Future work will likely involve adapting and optimizing these boron-based systems for use with dimethylamine, focusing on catalyst structure and reaction conditions to enhance reactivity for the deactivated substrate.

Transition Metal Catalysis: While some transition metal catalysts are used for amidation, selectivity is key. Catalytic systems must activate the carboxyl group without promoting the reduction of the nitro group, a common side reaction in the presence of many metal catalysts and a hydrogen source. Copper-based systems have been explored for the synthesis of N,N-dimethyl benzamides from different precursors, suggesting their potential utility if adapted for direct amidation. chemrxiv.org

Heterogeneous Catalysts: The development of solid-supported catalysts offers significant environmental and economic advantages, including ease of separation and catalyst recyclability. Research into materials like supported metal nanoparticles or immobilized organocatalysts could yield robust and reusable systems for the synthesis of this compound. tandfonline.com

The table below outlines potential catalytic systems for the selective synthesis of this compound.

Catalyst ClassSpecific ExamplesAdvantagesChallenges & Research FocusReference
Boron-Based Systems Boric Acid/PEG, Arylboronic AcidsLow toxicity, readily available, proven efficacy for 4-nitrobenzamide.Overcoming electronic deactivation with dimethylamine, optimizing catalyst loading and reaction conditions. researchgate.netnih.gov
Titanium-Based Systems Tetrabutoxytitanium/PEGHigh yield reported for parent amide synthesis.TiF₄ system was ineffective; requires careful selection of ligands and conditions. rsc.orgnih.gov
Copper-Based Systems Cu₂O with ligandsVersatile for C-N bond formation.Adapting existing protocols for direct amidation of 4-nitrobenzoic acid; ensuring chemoselectivity. chemrxiv.org
Organocatalysts Ceric Ammonium Nitrate (CAN)Metal-free, mild conditions under microwave irradiation.Investigating substrate scope and applicability to deactivated nitrobenzoic acids. google.com

The successful development of such catalytic systems would represent a significant advance in green chemistry, enabling a more sustainable and efficient production of this compound and its derivatives.

Design of this compound Derivatives with Tunable Bioactivity

The this compound scaffold serves as a versatile template for the design of novel bioactive molecules. By strategically modifying its structure—altering substituent positions, replacing the nitro group, or elaborating the amide functionality—researchers can tune the compound's properties to target a wide array of biological processes. Future research in this area is focused on leveraging structure-activity relationships (SAR) to develop derivatives with enhanced potency, selectivity, and novel mechanisms of action across different therapeutic areas.

Anticancer Activity: The benzamide (B126) core is a well-known pharmacophore in oncology, notably in the design of histone deacetylase (HDAC) inhibitors. tandfonline.comnih.gov However, SAR studies have revealed that the placement of the nitro group is critical. While a 4-nitro substituent has been shown to decrease the anti-proliferative activity in some N-substituted benzamide series, derivatives with a 3-nitro substitution have exhibited potent anti-tumor effects. tandfonline.comresearchgate.net A particularly sophisticated strategy involves using the 4-nitro group as a "trigger" in prodrugs for Gene-Directed Enzyme Prodrug Therapy (GDEPT). In this approach, a non-toxic 4-nitrobenzyl carbamate (B1207046) derivative is selectively reduced by a nitroreductase enzyme (expressed only in tumor cells) to release a potent DNA-alkylating agent, achieving targeted cancer cell killing. rsc.org

Antimicrobial and Antitubercular Activity: Derivatives of 4-nitrobenzamide have shown significant promise as antimicrobial agents. Research has demonstrated that Schiff bases synthesized from 4-nitrobenzamide exhibit potent activity. nih.govchemrxiv.org Furthermore, N-alkyl nitrobenzamides have been developed as a new class of antitubercular agents. Studies on these compounds have elucidated clear SAR, showing that bioactivity is modulated by both the position of the nitro group and the lipophilicity of the N-alkyl chain, with chain lengths of six to ten carbons being optimal for activity against Mycobacterium tuberculosis. researchgate.net

Antidiabetic Activity: The nitrobenzamide scaffold has also been explored for the management of diabetes. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net This research demonstrated that modifying the N-aryl substituent allows for the tuning of inhibitory potency against this key diabetic target.

The table below summarizes various design strategies and the resulting bioactivities.

Therapeutic AreaDesign StrategyTarget/Mechanism of ActionKey FindingsReference(s)
Anticancer Modification of nitro group positionHistone Deacetylase (HDAC) Inhibition3-nitro derivatives show potent activity, while 4-nitro can be detrimental. tandfonline.comresearchgate.net
Anticancer (Prodrug) Use of 4-nitrobenzyl carbamateGDEPT with NitroreductaseThe 4-nitro group acts as a trigger for selective activation of a cytotoxic agent in tumor cells. rsc.org
Antimicrobial Synthesis of Schiff base derivatives from 4-nitrobenzamideGeneral antimicrobial actionCertain Schiff base derivatives show high potency. nih.govchemrxiv.org
Antitubercular Variation of N-alkyl chain lengthDprE1 Enzyme InhibitionOptimal activity is achieved with intermediate N-alkyl chain lengths (C6-C10). researchgate.net
Antidiabetic N-aryl and other ring substitutionsα-Glucosidase InhibitionSubstituents on the N-aryl ring significantly influence inhibitory potential. researchgate.net

Future work will involve expanding the chemical diversity of these derivatives, exploring new biological targets, and optimizing pharmacokinetic properties to translate these promising scaffolds into clinical candidates.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design and optimization of this compound derivatives are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast and complex datasets to predict molecular properties, identify promising drug candidates, and generate novel molecular structures, thereby accelerating the discovery pipeline and reducing reliance on costly and time-consuming trial-and-error synthesis.

A primary application of these methods is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity or toxicity. google.com For nitroaromatic compounds, which are often associated with potential toxicity, ML-based QSAR models are particularly valuable. sciepub.com For instance, models using algorithms like Hierarchical Support Vector Regression (HSVR) have been developed to accurately predict the mutagenicity of nitroaromatics based on their molecular descriptors. rsc.orgnih.gov Such predictive models allow chemists to prioritize the synthesis of derivatives with a lower predicted toxicity, embedding safety considerations early in the design process.

Beyond prediction, AI is increasingly used for de novo drug design, where algorithms generate entirely new molecular structures tailored to specific biological targets. Key approaches include:

Generative Models: Deep learning architectures, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn the underlying patterns of known active molecules and then generate novel structures with similar, potentially improved, properties.

Reinforcement Learning (RL): This approach can be used to optimize molecules for multiple desired properties simultaneously (e.g., high potency, low toxicity, good solubility). Frameworks like PaccMann^RL can take a specific cancer cell's transcriptomic data as input and generate a bespoke anticancer drug molecule designed to be effective against that particular cancer profile. epo.org

The table below outlines the roles of various AI and ML techniques in the design of this compound derivatives.

AI/ML TechniqueApplicationSpecific GoalImpact on Design Process
Quantitative Structure-Activity Relationship (QSAR) Predictive ModelingPredict bioactivity (e.g., anticancer, antimicrobial) and toxicity (e.g., mutagenicity) of new derivatives. rsc.orgnih.govEnables in silico screening to prioritize candidates for synthesis and avoid potentially toxic structures.
Molecular Docking & Simulation Structure-Based DesignPredict the binding mode and affinity of derivatives to a specific protein target (e.g., an enzyme). researchgate.netGuides the rational design of substituents to improve target engagement and potency.
Deep Learning (Generative Models) De Novo DesignGenerate novel molecular structures with predicted high activity against a target. ambeed.comExpands the accessible chemical space beyond known templates and suggests innovative scaffolds.
Reinforcement Learning (RL) Multi-Parameter OptimizationDesign molecules that simultaneously satisfy multiple criteria (e.g., potency, selectivity, ADME properties). epo.orgAccelerates the identification of lead compounds with a balanced, drug-like profile.

The integration of these AI and ML tools represents a paradigm shift in medicinal chemistry. For the this compound scaffold, it will enable a more rapid and intelligent exploration of its chemical space, leading to the faster discovery of derivatives with optimized therapeutic potential.

Sustainable Synthesis and Environmental Impact Reduction

Traditional amide synthesis often relies on stoichiometric activating agents and volatile organic solvents, which contribute to significant waste generation and environmental pollution. rsc.org Emerging research focuses on several key areas to mitigate these issues:

Solvent-Free and Alternative Solvent Systems: One of the most effective strategies is to eliminate the solvent entirely. Solvent-free reactions, such as those using enol esters at room temperature, drastically reduce waste and simplify product purification. tandfonline.com Where solvents are necessary, the use of greener alternatives like water or bio-based solvents is being explored.

Biocatalysis: Harnessing enzymes as catalysts offers a highly selective and environmentally friendly approach to chemical synthesis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the direct amidation of carboxylic acids and amines under mild conditions, producing amides with high yields and purity. nih.gov Furthermore, biocatalytic methods are being developed for the reduction of nitro groups using nitroreductase enzymes. chemrxiv.orggoogle.comnih.gov This could provide a sustainable route to producing amino-derivatives from this compound, which are often the biologically active forms. For example, a cofactor-free system using a carbon-supported hydrogenase has been shown to be highly selective for nitro group reduction and is fully recyclable. chemrxiv.org

Electrosynthesis: Electrochemical methods offer a powerful green alternative for amide synthesis. By using electricity as a "reagent," electrosynthesis can obviate the need for chemical oxidants or reductants, reducing waste. It provides a novel pathway for creating amide bonds under mild conditions and is an area of growing research interest. rsc.org

Atom Economy and Catalysis: The development of catalytic direct amidation, as discussed previously, is central to sustainable synthesis. By using catalysts that allow for the direct reaction of 4-nitrobenzoic acid and dimethylamine, the only byproduct is water, maximizing atom economy. sciepub.com The focus is on developing reusable heterogeneous catalysts to further improve the process sustainability. researchgate.net

The table below summarizes key strategies for sustainable synthesis and their environmental benefits.

Sustainability StrategyDescriptionKey Environmental Benefits
Catalytic Direct Amidation Employs catalysts (e.g., boric acid) for direct coupling, with water as the sole byproduct. sciepub.comHigh atom economy; elimination of hazardous activating agents and stoichiometric waste.
Biocatalysis Uses enzymes (e.g., lipases, nitroreductases) to perform chemical transformations. nih.govchemrxiv.orgMild reaction conditions (temperature, pH); high selectivity; use of renewable catalysts; biodegradable.
Solvent-Free/Green Solvents Eliminates or replaces hazardous organic solvents with benign alternatives. tandfonline.comReduced VOC emissions; minimized solvent waste; improved process safety.
Electrosynthesis Uses electrical current to drive the formation of amide bonds. rsc.orgAvoids chemical reagents; high energy efficiency; potential for use with renewable energy sources.
Energy Efficiency Utilizes methods like microwave or ultrasound irradiation to reduce reaction times and energy input. researchgate.netLower energy consumption and associated carbon footprint.

By adopting these green chemistry principles, future research and industrial production involving this compound can be conducted in a manner that is not only scientifically advanced but also environmentally responsible.

Q & A

Q. Methodological Guidance

  • FTIR/FT-Raman : Identify nitro (1530–1350 cm⁻¹ asymmetric stretching) and amide (1680–1630 cm⁻¹ C=O stretch) functional groups. B3LYP/6-311G(d,p) DFT calculations align experimental peaks with theoretical vibrational modes, aiding assignments .
  • NMR : ¹H NMR signals at δ 8.25 (d, J = 8.7 Hz, aromatic protons) and δ 3.11/2.94 (N-CH₃) confirm structure .
  • HOMO-LUMO Analysis : Computational studies (e.g., B3PW91 method) reveal electron-deficient nitro groups, guiding predictions of electrophilic reactivity .

How can researchers resolve contradictions in catalytic performance between batch and flow systems for synthesizing this compound?

Advanced Process Optimization
Discrepancies in yield or selectivity often arise from mass transfer limitations or catalyst deactivation. Strategies include:

  • Flow Chemistry : Au-Pd/resin catalysts in continuous flow reactors may improve contact time and reproducibility compared to batch .
  • Operando Spectroscopy : Monitor intermediates in real-time (e.g., via ATR-IR) to identify bottlenecks.
  • Catalyst Recycling : Assess leaching (ICP-MS) and stability (XPS) to optimize reuse cycles.

What strategies are effective for modulating the electronic properties of this compound to enhance its utility in medicinal chemistry?

Q. Advanced Functionalization

  • Nitro Group Derivatization : Convert nitro to amino via selective reduction for bioactivity screening .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzene ring to enhance metabolic stability, as seen in related benzamide analogues .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins, guiding SAR for antimicrobial or anticancer applications .

How do competing reaction pathways in the synthesis of this compound impact purity, and what purification techniques are optimal?

Basic to Intermediate Troubleshooting
Common impurities include unreacted 4-nitrobenzoyl chloride or over-oxidized byproducts. Mitigation involves:

  • Chromatography : Flash silica gel chromatography (hexane/ethyl acetate) resolves polar impurities.
  • Crystallization : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
  • Kinetic Control : Lowering reaction temperature (e.g., 0°C) during amidation minimizes side reactions .

What role does the dimethylamino group play in the photophysical properties of this compound, and how can this be exploited in material science?

Advanced Applications
The dimethylamino group enhances charge-transfer transitions, making the compound a candidate for:

  • Nonlinear Optics (NLO) : Hyperpolarizability calculations (β ≈ 1.3 × 10⁻³⁰ esu) suggest utility in electro-optical devices .
  • Fluorescent Probes : Functionalization with fluorophores (e.g., dansyl chloride) enables pH-sensitive imaging.

How can computational modeling predict the environmental persistence or toxicity of this compound?

Q. Ecotoxicology & Sustainability

  • QSAR Models : Predict biodegradability (e.g., EPI Suite) using logP (2.1) and nitro group reactivity.
  • Toxicity Screening : Ames test simulations (e.g., Derek Nexus) assess mutagenic potential.
  • Green Metrics : Compare E-factors of Au-Pd catalysis (~0.5) vs. traditional methods to guide sustainable synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.